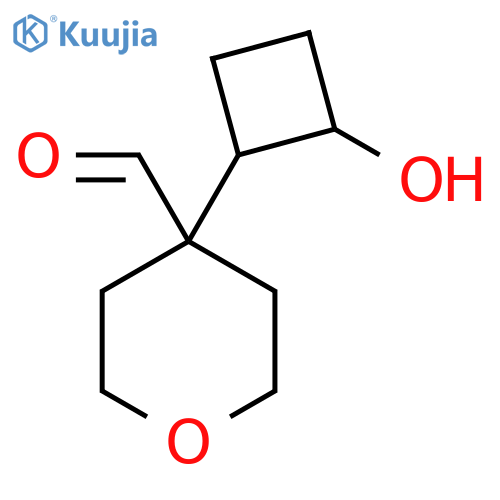Cas no 2172541-23-8 (4-(2-Hydroxycyclobutyl)oxane-4-carbaldehyde)
4-(2-ヒドロキシシクロブチル)オキサン-4-カルバアルデヒドは、シクロブチル基とテトラヒドロピラン環を有する特異な構造を持つアルデヒド化合物です。分子内にヒドロキシル基とアルデヒド基を併せ持つため、多様な官能基変換が可能であり、医薬品中間体や機能性材料の合成において有用なビルディングブロックとして活用されます。特に、立体障害を伴う環状構造により、選択的反応性や立体特異的な変換が期待できる点が特徴です。高い純度と安定性を兼ね備えており、精密有機合成や触媒反応の基質としての利用価値が注目されています。

2172541-23-8 structure
商品名:4-(2-Hydroxycyclobutyl)oxane-4-carbaldehyde
4-(2-Hydroxycyclobutyl)oxane-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(2-hydroxycyclobutyl)oxane-4-carbaldehyde
- 2172541-23-8
- EN300-1622886
- 4-(2-Hydroxycyclobutyl)oxane-4-carbaldehyde
-
- インチ: 1S/C10H16O3/c11-7-10(3-5-13-6-4-10)8-1-2-9(8)12/h7-9,12H,1-6H2
- InChIKey: AZUXNFDENCXNFU-UHFFFAOYSA-N
- ほほえんだ: OC1CCC1C1(C=O)CCOCC1
計算された属性
- せいみつぶんしりょう: 184.109944368g/mol
- どういたいしつりょう: 184.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0
4-(2-Hydroxycyclobutyl)oxane-4-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1622886-1.0g |
4-(2-hydroxycyclobutyl)oxane-4-carbaldehyde |
2172541-23-8 | 1.0g |
$1701.0 | 2023-07-10 | ||
| Enamine | EN300-1622886-0.25g |
4-(2-hydroxycyclobutyl)oxane-4-carbaldehyde |
2172541-23-8 | 0.25g |
$1564.0 | 2023-07-10 | ||
| Enamine | EN300-1622886-2.5g |
4-(2-hydroxycyclobutyl)oxane-4-carbaldehyde |
2172541-23-8 | 2.5g |
$3332.0 | 2023-07-10 | ||
| Enamine | EN300-1622886-5.0g |
4-(2-hydroxycyclobutyl)oxane-4-carbaldehyde |
2172541-23-8 | 5.0g |
$4930.0 | 2023-07-10 | ||
| Enamine | EN300-1622886-50mg |
4-(2-hydroxycyclobutyl)oxane-4-carbaldehyde |
2172541-23-8 | 50mg |
$1188.0 | 2023-09-22 | ||
| Enamine | EN300-1622886-2500mg |
4-(2-hydroxycyclobutyl)oxane-4-carbaldehyde |
2172541-23-8 | 2500mg |
$2771.0 | 2023-09-22 | ||
| Enamine | EN300-1622886-500mg |
4-(2-hydroxycyclobutyl)oxane-4-carbaldehyde |
2172541-23-8 | 500mg |
$1357.0 | 2023-09-22 | ||
| Enamine | EN300-1622886-10000mg |
4-(2-hydroxycyclobutyl)oxane-4-carbaldehyde |
2172541-23-8 | 10000mg |
$6082.0 | 2023-09-22 | ||
| Enamine | EN300-1622886-1000mg |
4-(2-hydroxycyclobutyl)oxane-4-carbaldehyde |
2172541-23-8 | 1000mg |
$1414.0 | 2023-09-22 | ||
| Enamine | EN300-1622886-0.5g |
4-(2-hydroxycyclobutyl)oxane-4-carbaldehyde |
2172541-23-8 | 0.5g |
$1632.0 | 2023-07-10 |
4-(2-Hydroxycyclobutyl)oxane-4-carbaldehyde 関連文献
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
2172541-23-8 (4-(2-Hydroxycyclobutyl)oxane-4-carbaldehyde) 関連製品
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
